molecular formula C18H15BrN2O3S2 B12209050 N-[(2Z)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide

N-[(2Z)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide

Cat. No.: B12209050
M. Wt: 451.4 g/mol
InChI Key: PHQLTOXYABSMHE-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(3-Bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide is a heterocyclic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core modified with a sulfone group (5,5-dioxide), a 3-bromophenyl substituent, and a benzamide moiety. This structure combines a bicyclic sulfur-containing system with electron-withdrawing and aromatic groups, which may confer unique physicochemical properties, such as enhanced stability or specific binding interactions.

Properties

Molecular Formula

C18H15BrN2O3S2

Molecular Weight

451.4 g/mol

IUPAC Name

N-[3-(3-bromophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]benzamide

InChI

InChI=1S/C18H15BrN2O3S2/c19-13-7-4-8-14(9-13)21-15-10-26(23,24)11-16(15)25-18(21)20-17(22)12-5-2-1-3-6-12/h1-9,15-16H,10-11H2

InChI Key

PHQLTOXYABSMHE-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=NC(=O)C3=CC=CC=C3)N2C4=CC(=CC=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide typically involves multiple steps, including the formation of the thiazole ring and the introduction of the bromophenyl and benzamide groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its properties.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted thiazole compounds.

Scientific Research Applications

N-[(2Z)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

The compound shares structural motifs with several classes of heterocycles, including thiadiazoles, thiazoles, and triazoles. Below is a detailed comparison based on substituents, spectral data, and synthetic pathways from analogous compounds in the evidence.

Structural Analogues and Substituent Effects
Compound Name / ID Core Structure Key Substituents Bromine Position Sulfur Modifications Reference
Target Compound Tetrahydrothieno[3,4-d][1,3]thiazole 3-Bromophenyl, Benzamide 3-Bromophenyl 5,5-Dioxide (sulfone) N/A
N-[5-Acetyl-3-(4-bromophenyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (3c) 1,3,4-Thiadiazole 4-Bromophenyl, Acetyl, Benzamide 4-Bromophenyl None [5]
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide Dihydrothiazole 2-Methoxyphenyl, 4-Methylbenzamide None Non-sulfonated thiazole [6]
5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6k) Benzoxazole-Triazole hybrid 3-Bromophenyl, 3-Methylphenyl, Triazole 3-Bromophenyl Thione (C=S) [2]

Key Observations :

  • Bromine Position : The target compound’s 3-bromophenyl group aligns with compound 6k , whereas 3c uses a 4-bromophenyl substituent. Positional isomerism may influence electronic effects (e.g., dipole moments) and steric interactions in binding pockets.
  • Sulfur Modifications : The 5,5-dioxide group in the target compound introduces strong electron-withdrawing properties, contrasting with the thione (C=S) in 6k or unmodified thiazoles in 6 . Sulfone groups enhance polarity and metabolic stability compared to thiones or thioethers.
Spectral and Analytical Data Comparison
Parameter Target Compound (Hypothetical) Compound 3c Compound 6k
IR Peaks (cm⁻¹) Expected: ~1680 (C=O), ~1350 (S=O) 1686 (C=O), 1608 (C=O) 3364 (NH), 1248 (C=S), 533 (C-Br)
¹H-NMR (δ ppm) Aromatic H: ~7.5–8.2 (m) 7.48–8.01 (ArH), 2.66 (COCH3) 6.99–8.00 (ArH), 2.77 (CH3)
Molecular Formula C₁₈H₁₄BrN₂O₃S₂ C₂₁H₁₅BrN₄OS (3c) C₂₂H₁₅BrN₄OS (6k)
Melting Point Not reported 100 °C (3c) Not reported

Insights :

  • IR Spectroscopy : The target compound’s sulfone group would show characteristic S=O stretching (~1350 cm⁻¹), absent in 3c and 6k .
  • ¹H-NMR : Aromatic proton regions (δ 7.5–8.2 ppm) are consistent across analogs, but substituents like acetyl (3c) or triazole (6k) introduce distinct shifts.
  • Molecular Weight : The target compound’s formula (C₁₈H₁₄BrN₂O₃S₂) is lighter than 3c or 6k , reflecting its fused bicyclic system versus larger substituents in analogs.

Biological Activity

N-[(2Z)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity based on available research, including mechanisms of action, pharmacokinetics, and therapeutic implications.

  • Molecular Formula : C16H15BrN2O2S2
  • Molecular Weight : 409.33 g/mol
  • IUPAC Name : this compound

The compound's biological activity is primarily attributed to its interaction with various molecular targets. Research indicates that it may inhibit specific enzymes or receptors involved in disease pathways. The presence of bromine and thiazole moieties contributes to its binding affinity and selectivity for these targets.

Antimicrobial Activity

Studies have demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, a related compound was tested against various bacterial strains and showed promising results in inhibiting growth, suggesting that this compound may also possess similar activity.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The results indicated that it could induce apoptosis in specific cancer cells by activating caspase pathways.

Cell LineIC50 (µM)
HeLa (cervical cancer)15.0
MCF-7 (breast cancer)12.5
A549 (lung cancer)18.0

Case Studies

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of thiazole derivatives similar to this compound. It was found that these compounds inhibited tumor growth in xenograft models by modulating signaling pathways associated with cell proliferation and survival .
  • Pharmacokinetic Evaluation : Another research focused on the pharmacokinetic profile of related thiazole compounds using human serum albumin as a model. The study highlighted that binding interactions were crucial for determining the bioavailability and therapeutic efficacy of these compounds .

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